N-Isopropyl-2-nitroaniline
Description
N-Isopropyl-2-nitroaniline is an organic compound characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring
Properties
IUPAC Name |
2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFVERYDIPOZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442026 | |
| Record name | 2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-42-9 | |
| Record name | N-(1-Methylethyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the nitration of aniline to form 2-nitroaniline, which is then subjected to alkylation using isopropyl halides under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to avoid over-nitration, and the subsequent alkylation is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate under controlled conditions.
Major Products Formed:
Reduction: N-Isopropyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso derivatives of this compound.
Scientific Research Applications
Organic Synthesis
N-Isopropyl-2-nitroaniline serves as a versatile intermediate in the synthesis of various organic compounds. Its reactive nitro and amine groups facilitate several chemical transformations, such as:
- Nucleophilic Aromatic Substitution : This reaction allows for the introduction of different substituents onto the aromatic ring.
- Reduction Reactions : The nitro group can be reduced to an amine, which is a common motif in many bioactive molecules .
Biological Research
The compound has been studied for its potential biological activities. Notable applications include:
- Antimicrobial Activity : Derivatives of this compound have shown promise in inhibiting microbial growth, making them candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy .
Industrial Applications
This compound is utilized in various industrial processes:
- Dyes and Pigments Production : It acts as a precursor for synthesizing dyes used in textiles and other materials.
- Specialty Chemicals : The compound is involved in producing specialty chemicals with specific electronic properties, enhancing the performance of materials in electronics and coatings .
Comprehensive Data Table
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Nucleophilic substitution, reduction reactions |
| Biological Research | Antimicrobial and anticancer activities | Interaction with cellular targets via nitro group |
| Industrial Production | Dyes and specialty chemicals | Reactive intermediates for polymer synthesis |
Synthesis of Derivatives
A study documented the synthesis of 4-chloro-N-isopropyl-2-nitroaniline through a controlled reaction involving isopropylamine and 2,5-dichloronitrobenzene under specific conditions (temperature and pressure). The resultant product was characterized using gas chromatography and NMR spectroscopy, confirming high purity (>99%) and yield (50%) .
Research highlighted the evaluation of this compound derivatives against various microbial strains. The findings indicated significant inhibition rates compared to standard antibiotics, suggesting further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of N-Isopropyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
2-Nitroaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioactive.
3-Nitroaniline and 4-Nitroaniline: Differ in the position of the nitro group, affecting their reactivity and applications.
Uniqueness: N-Isopropyl-2-nitroaniline’s unique combination of the isopropyl and nitro groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-Isopropyl-2-nitroaniline (CAS Number: 63649-64-9) is a nitroaniline derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an isopropyl group attached to the nitrogen of the aniline ring and a nitro group at the 2-position. This structural configuration influences its hydrophobicity , reactivity , and biological interactions .
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to different biological effects:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that may bind covalently to biomolecules, including DNA, potentially leading to cellular damage and apoptosis .
- Hydrophobic Properties : The isopropyl group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Antimicrobial Activity
Nitro compounds, including this compound, have shown significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, resulting in toxic intermediates that damage microbial DNA. This activity has been documented in various studies:
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Reduction leads to DNA binding and damage |
| Metronidazole | Antimicrobial | Similar mechanism involving nitro reduction |
| Chloramphenicol | Antimicrobial | Inhibits bacterial protein synthesis |
Anti-inflammatory Activity
Research indicates that nitro-containing compounds can modulate inflammatory responses. This compound may exhibit anti-inflammatory effects by interacting with signaling pathways involved in inflammation:
- Nitric Oxide Synthase (iNOS) Inhibition : Some studies suggest that nitro derivatives can inhibit iNOS, reducing nitric oxide production and thereby mitigating inflammation .
Case Studies
- Antiparasitic Activity : A study highlighted the potential of nitro compounds in treating parasitic infections. The mechanism involves the activation of the nitro group within the parasite's cells, leading to cell death through DNA damage .
- Toxicological Studies : Investigations into the acute toxicity of this compound revealed an oral LD50 value of 1838 mg/kg in rats, indicating moderate toxicity levels . Chronic exposure studies showed no significant genotoxic effects but highlighted potential hematological impacts at higher concentrations .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Nitro Position | Isopropyl Group | Biological Activity |
|---|---|---|---|
| 4-Nitroaniline | Para | No | Moderate antimicrobial |
| 2-Nitroaniline | Ortho | No | Low antimicrobial |
| N-Isopropyl-4-nitroaniline | Para | Yes | Enhanced antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
